molecular formula C16H23N3O5S B2825147 N1-ethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872862-76-5

N1-ethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2825147
CAS No.: 872862-76-5
M. Wt: 369.44
InChI Key: VSRRVXHJAFYNCC-UHFFFAOYSA-N
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Description

N1-ethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes an oxazinan ring and a tosyl group, contributing to its distinctive chemical properties.

Preparation Methods

The synthesis of N1-ethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves several steps, typically starting with the preparation of the oxazinan ring. The tosyl group is then introduced through a sulfonation reaction. The final step involves the formation of the oxalamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

N1-ethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the tosyl group, using reagents like sodium azide or thiols.

    Hydrolysis: Acidic or basic conditions can hydrolyze the oxalamide linkage, resulting in the formation of corresponding amines and carboxylic acids.

Scientific Research Applications

N1-ethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-ethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazinan ring and tosyl group play crucial roles in binding to these targets, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N1-ethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can be compared with other similar compounds, such as:

    N1-ethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)acetamide: This compound has a similar structure but with an acetamide group instead of an oxalamide group.

    N1-ethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)urea: This compound features a urea linkage, offering different chemical properties and reactivity.

Properties

IUPAC Name

N-ethyl-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S/c1-3-17-15(20)16(21)18-11-14-19(9-4-10-24-14)25(22,23)13-7-5-12(2)6-8-13/h5-8,14H,3-4,9-11H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRRVXHJAFYNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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